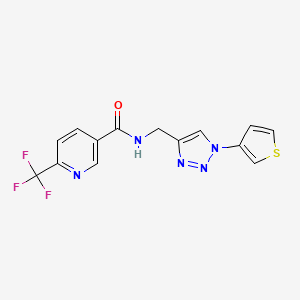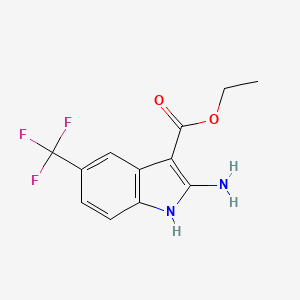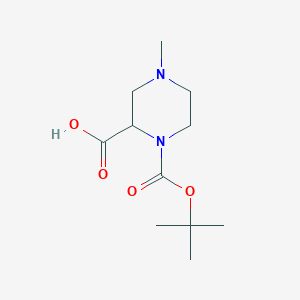
1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is significant in various chemical processes due to its stability and ease of removal under acidic conditions.
作用機序
Target of Action
Compounds with a similar structure, such as n-boc-protected amino acids, are commonly used in organic synthesis . They are used to protect the amino group, reducing its reactivity during the synthesis of complex molecules .
Mode of Action
The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, the tert-butoxycarbonyl (Boc) group serves as the protecting group . The Boc group can be removed under certain conditions, such as high temperature or the presence of specific reagents . This deprotection process allows the previously protected functional group to participate in subsequent reactions .
Biochemical Pathways
It’s known that boc-protected amino acids play a significant role in peptide synthesis . They are used as starting materials in the synthesis of dipeptides , which are involved in various biological processes, including protein synthesis and signal transduction .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability . The compound is miscible in polar solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but it is immiscible in nonpolar solvents like diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the action of this compound is the formation of deprotected molecules that can participate in further reactions . This deprotection process is crucial in the synthesis of complex molecules, such as peptides . The removal of the Boc group allows the previously protected functional group to react, leading to the formation of new bonds and structures .
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, the deprotection process can be facilitated by high temperatures or specific reagents . Moreover, the solubility of the compound in different solvents can affect its reactivity and stability . Therefore, careful consideration of these factors is essential when using this compound in organic synthesis .
生化学分析
Biochemical Properties
In biochemical reactions, 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the reaction .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
The synthesis of 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid typically involves the reaction of 4-methylpiperazine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol. This deprotection process is crucial in peptide synthesis and other organic transformations.
Common Reagents and Conditions: Typical reagents include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection.
科学的研究の応用
1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid has numerous applications in scientific research:
類似化合物との比較
Similar compounds to 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid include:
1-(Tert-butoxycarbonyl)-2-pyrrolidinone: Used for similar protecting group applications.
1-Boc-piperazine: Another Boc-protected amine used in peptide synthesis.
Ethyl N-Boc-piperidine-4-carboxylate: Utilized in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection, making it highly valuable in synthetic organic chemistry.
特性
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVGLXXPCHEYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
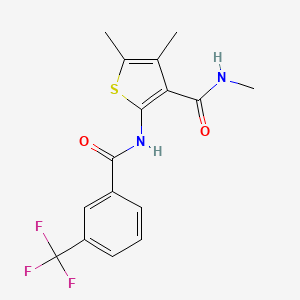
![N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825556.png)
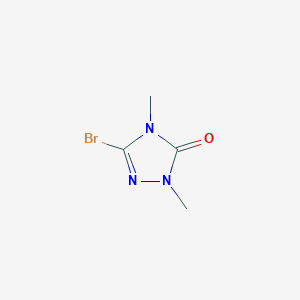
![5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2825559.png)
![2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2825560.png)
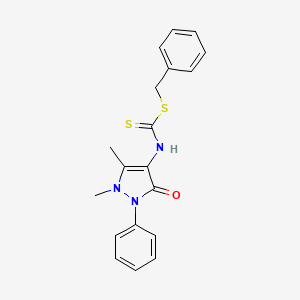
![(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2825562.png)
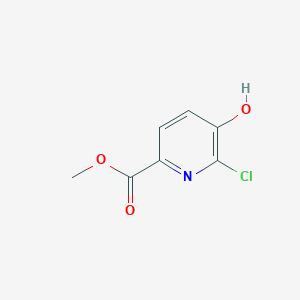
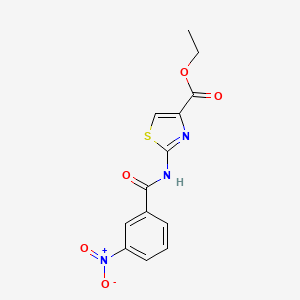
![3-(N-methylbenzenesulfonamido)-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2825567.png)
![N-[(3-propanamidophenyl)methyl]prop-2-enamide](/img/structure/B2825568.png)

